Maitotoxin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

Maitotoxin (MTX) is a naturally occurring toxin produced by marine dinoflagellates of the genera Gambierdiscus and Fukuyoa []. It holds the distinction of being one of the most potent toxins known []. While its role in nature is still being investigated, MTX has become a valuable tool in scientific research due to its unique properties.

Understanding Cellular Calcium Regulation

One of the primary areas of research involving MTX focuses on its impact on cellular calcium (Ca2+) regulation. MTX acts on a specific cellular channel called the inositol 1,4,5-trisphosphate (IP3) receptor, causing a massive influx of Ca2+ ions into the cell []. This disruption of calcium homeostasis can be used by researchers to study various cellular processes that depend on calcium signaling, such as muscle contraction, neurotransmission, and secretion [].

Isolating and Characterizing New MTX Analogs

Research on MTX extends beyond its well-known effects. Scientists are actively isolating and characterizing new analogs of MTX from different Gambierdiscus and Fukuyoa species []. These new analogs may possess variations in their structure and toxicity compared to MTX-1, the most studied form []. This research helps to improve our understanding of the diversity of MTX produced by these dinoflagellates and may lead to the discovery of new research applications.

Maitotoxin is a highly potent marine biotoxin produced by the dinoflagellate Gambierdiscus toxicus. This compound is notable for its extreme toxicity, being over one hundred thousand times more potent than the nerve agent VX. The lethal dose (LD50) for mice is approximately 50 ng/kg, indicating its significant danger even at minuscule concentrations . Maitotoxin was first isolated from the ciguateric fish Ctenochaetus striatus, known as "maito" in Tahiti, which is how it got its name . The chemical structure of maitotoxin is complex, comprising 32 fused ether rings, 22 methyl groups, and 28 hydroxyl groups, making it one of the largest and most intricate non-protein molecules produced by any organism .

Maitotoxin's mechanism of action involves the activation of calcium channels in cell membranes. It binds to the plasma membrane calcium ATPase, transforming it into an ion channel that leads to increased intracellular calcium levels. This cascade results in necroptosis, characterized by cell membrane blebbing and eventual cell lysis . The compound also indirectly activates calcium-dependent proteases like calpain-1 and calpain-2, contributing to necrotic processes within cells .

Maitotoxin exhibits a range of biological activities primarily related to its toxic effects. It has been shown to induce muscle contractions and stimulate the secretion of neurotransmitters such as norepinephrine and dopamine. Additionally, it promotes phosphoinositide breakdown and arachidonic acid release, which are critical for various cellular signaling pathways

Despite its toxicity, maitotoxin has garnered interest for potential applications in biomedical research. Its unique properties could be harnessed for studying calcium signaling pathways and developing new therapeutic agents targeting calcium channels. Additionally, understanding its mechanism may lead to advancements in antidote development for ciguatera poisoning

Studies on maitotoxin's interactions with biological systems have revealed significant insights into its mechanism of action. For instance, it has been shown to cause a marked influx of calcium ions into cells, particularly NIH 3T3 fibroblasts. This influx can be blocked by certain imidazoles, indicating potential avenues for therapeutic intervention against its toxic effects . Such interactions are crucial for understanding how maitotoxin affects cellular physiology and contributes to toxicity. Maitotoxin shares structural and functional similarities with several other marine toxins. Below are some comparable compounds: Maitotoxin is unique due to its complex structure featuring multiple fused rings and hydroxyl groups, which contribute to its distinct mechanism of action compared to other marine toxins. Its ability to activate calcium channels sets it apart from compounds like brevetoxins and saxitoxins that primarily target sodium channels

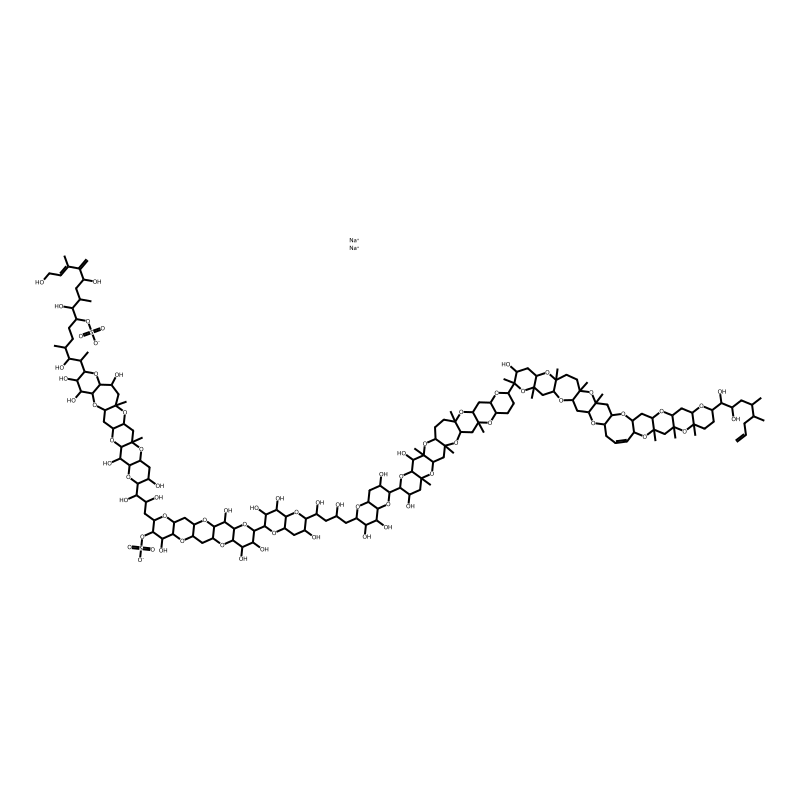

The discovery of maitotoxin traces back to 1971 when Yasumoto and colleagues first observed cytotoxic activity in aqueous extracts from the gut of surgeonfish, marking the beginning of an extensive investigation into this potent marine toxin. The compound received its distinctive name from the Tahitian word "maito," referring to the bristletooth surgeonfish Ctenochaetus striatus, from which the toxin was initially isolated in 1976. This nomenclature reflects the traditional connection between Pacific island communities and the marine organisms that inhabit their waters, as the Tahitian designation provided the scientific community with a culturally rooted identifier for this remarkable compound. The structural elucidation of maitotoxin proved to be one of the most challenging endeavors in natural product chemistry, requiring sophisticated analytical techniques and international collaboration. Between 1992 and 1996, three prominent research groups led by Yasumoto, Tachibana, and Kishi worked systematically to determine the complete structure of this complex molecule. The breakthrough came in 1993 when Japanese researchers successfully isolated minute quantities of maitotoxin from cultured Gambierdiscus toxicus and fully characterized its structure using advanced two-dimensional and three-dimensional nuclear magnetic resonance spectroscopy. This achievement represented a significant milestone in marine natural product research, given the compound's extraordinary molecular complexity and the technical challenges associated with obtaining sufficient quantities for analysis. The nomenclature system for maitotoxin has evolved to accommodate the discovery of multiple structural variants. Following the initial identification of maitotoxin, researchers have identified additional analogs designated as maitotoxin-2, maitotoxin-3, and maitotoxin-4. Each variant exhibits distinct chromatographic properties and molecular weights while maintaining the characteristic polyether ladder structure that defines this class of compounds. The systematic naming convention reflects both the chronological order of discovery and the structural relationships between these closely related toxins, providing researchers with a clear framework for distinguishing between different maitotoxin congeners. Maitotoxin originates from dinoflagellate species within the genera Gambierdiscus and Fukuyoa, with Gambierdiscus toxicus serving as the primary producer initially identified. These microscopic marine organisms belong to the phylum Dinoflagellata and represent photosynthetic unicellular eukaryotes that play significant roles in marine ecosystems. Gambierdiscus toxicus exhibits a preference for tropical and subtropical waters, particularly in the Pacific and Indian Oceans, where it attaches to various substrates including macroalgae, dead coral, and sandy surfaces. The distribution of these organisms correlates strongly with water temperature, with optimal growth occurring in warm marine environments characteristic of coral reef ecosystems. The biosynthetic machinery responsible for maitotoxin production involves complex polyketide synthase systems that have only recently begun to be understood through genomic and transcriptomic analyses. Research conducted on Gambierdiscus australes and Gambierdiscus belizeanus revealed the presence of three hundred and six genes involved in polyketide biosynthesis, including one hundred and ninety-two ketoacyl synthase transcripts that form five distinct phylogenetic clusters. Two of these clusters appear unique to maitotoxin-producing dinoflagellate species, suggesting their specific involvement in maitotoxin biosynthesis. The largest polyketide synthase transcript identified in Gambierdiscus polynesiensis encodes a protein containing 10,516 amino acids organized into seven modules, which is predicted to synthesize portions of the polyether backbone characteristic of maitotoxin. Environmental factors significantly influence maitotoxin production in dinoflagellate cultures, with nutrient availability playing a particularly important role. Studies examining the effects of phosphate and nitrogen starvation on Amphidinium gibbosum, a related dinoflagellate species, demonstrated pronounced shifts in metabolite biosynthesis under nutrient-limited conditions. These findings suggest that maitotoxin production may serve as a stress response mechanism or competitive advantage for dinoflagellates in oligotrophic marine environments. The relationship between environmental stressors and toxin production has important implications for understanding the temporal and spatial variability of maitotoxin concentrations in natural populations. Recent transcriptomic analyses have revealed the complexity of polyketide synthase organization in maitotoxin-producing species, with evidence suggesting that both modular and single-domain polyketide synthase proteins work in concert to synthesize these complex molecules. Gambierdiscus polynesiensis, identified as a highly toxic ciguatoxin producer, expresses both a larger number of multidomain polyketide synthases and larger numbers of modules per transcript compared to non-ciguatoxic species. This pattern indicates that the biosynthetic capacity for complex polyether synthesis correlates with the organism's ability to produce multiple types of marine toxins, suggesting coordinated regulation of toxin biosynthetic pathways. Maitotoxin plays a central role in ciguatera fish poisoning, a widespread foodborne illness that affects over fifty thousand individuals annually worldwide. The toxin enters marine food webs through bioaccumulation, beginning with herbivorous fish that consume maitotoxin-producing dinoflagellates while grazing on algae and seaweed in tropical reef environments. As these herbivorous species are subsequently consumed by larger carnivorous fish, maitotoxin concentrations increase through biomagnification, with the highest levels typically found in apex predators such as barracuda, grouper, and moray eels. This bioaccumulation pattern explains why larger, older fish from affected regions pose the greatest risk for ciguatera poisoning. The distribution of maitotoxin within fish tissues follows a specific pattern that influences the clinical presentation of ciguatera poisoning. Unlike lipophilic ciguatoxins that accumulate throughout fish muscle tissue, maitotoxin's hydrophilic nature restricts its primary accumulation to tissues associated with the digestive tract, particularly the viscera, gut, and liver. This tissue-specific distribution means that ciguatera cases involving significant maitotoxin exposure typically occur when individuals consume fish organs or when preparation methods allow cross-contamination between visceral tissues and muscle meat. The concentration gradient from visceral tissues to muscle meat can vary significantly between fish species and individuals, contributing to the unpredictable nature of ciguatera poisoning severity. Clinical manifestations of maitotoxin exposure differ substantially from those associated with ciguatoxin poisoning, reflecting the distinct mechanisms of action of these two major ciguatera toxins. Maitotoxin activates extracellular calcium channels, leading to dramatic increases in cytosolic calcium ion concentrations and subsequent activation of calcium-dependent cellular processes. This mechanism contrasts with ciguatoxin's primary action on sodium channels, resulting in a different constellation of symptoms when maitotoxin exposure predominates. The calcium-mediated effects of maitotoxin can manifest as cardiovascular complications, including bradycardia and hypotension, as well as severe gastrointestinal disturbances. The geographic distribution of maitotoxin-related ciguatera cases correlates closely with the presence of Gambierdiscus species in coral reef ecosystems. Areas with documented ciguatera outbreaks include the Pacific Ocean regions around Hawaii, Australia, and French Polynesia, as well as Caribbean waters and certain Atlantic Ocean locations. Climate change and ocean warming trends may be expanding the geographic range of maitotoxin-producing dinoflagellates, potentially increasing the risk of ciguatera poisoning in previously unaffected regions. Monitoring programs have detected Gambierdiscus species at increasing depths, with some organisms found at depths exceeding 135 feet, representing the deepest records for ciguatera-causing organisms reported globally. Maitotoxin represents one of the most structurally complex non-polymeric natural products ever characterized, with its molecular architecture comprising an extraordinary ladder-like polyether framework [1] [2]. The molecule consists of thirty-two fused ether rings arranged in a systematic ladder configuration that spans the entire carbon backbone [2] [20]. This polyether ladder framework constitutes the defining structural feature of maitotoxin, with each ring contributing to the overall three-dimensional architecture and biological activity of the compound [6]. The molecular formula of maitotoxin has been established as C164H256Na2O68S2, corresponding to a molecular weight of 3425.9 g/mol for the disodium salt form [1] [4] [19]. Mass spectrometric analysis using negative fast atom bombardment techniques confirmed the molecular weight as 3424.5 ± 0.5 Da [5] [23]. The elemental composition reveals the presence of 164 carbon atoms, 256 hydrogen atoms, 68 oxygen atoms, and 2 sulfur atoms, making it one of the largest non-protein, non-polysaccharide molecules produced by any organism [2] [20]. The polyether ladder framework exhibits remarkable structural regularity despite its enormous size [6]. Each ether ring within the ladder system contributes specific conformational constraints that collectively define the overall molecular shape [11]. Nuclear magnetic resonance studies have revealed that the ladder framework maintains structural integrity through intramolecular interactions between adjacent rings [18]. The systematic arrangement of the thirty-two ether rings creates a rigid backbone that extends across the entire molecular structure [24]. Detailed structural analysis has identified the presence of twenty-eight hydroxyl groups distributed throughout the polyether framework [2] [20]. These hydroxyl groups play crucial roles in stabilizing the ladder conformation through intramolecular hydrogen bonding networks [11]. Additionally, the structure contains twenty-two methyl groups that provide steric bulk and contribute to the overall conformational preferences of the molecule [2] [5] [20]. The ladder framework extends between two distinct terminal regions that exhibit different chemical functionalities [17]. Spectroscopic analysis has confirmed the presence of carbon-carbon double bonds at both termini of the molecule, with a primary alcohol group identified at one end [17]. These terminal functionalities provide important structural anchoring points that influence the overall molecular conformation and membrane interactions [6]. The presence of sulfate ester groups represents a critical structural feature that distinguishes maitotoxin from other polyether natural products [5] [8]. Infrared spectroscopy and mass spectrometric fragmentation studies have conclusively demonstrated the presence of two sulfate ester groups within the molecular structure [5] [23]. These sulfate moieties are positioned at specific locations along the polyether backbone and play essential roles in the biological activity of the compound [8] [12]. Mass spectrometric analysis using collision-induced dissociation has provided detailed information about the sulfate ester functionalities [8] [9]. High-resolution mass spectrometry studies have identified characteristic fragmentation patterns that confirm the presence of hydrogenated sulfate anions with mass-to-charge ratios of 96.9593 [8]. These fragmentation studies have been instrumental in confirming the sulfate ester assignments across different maitotoxin analogs [8] [9]. The sulfate ester groups exhibit distinct chemical reactivity patterns that have been exploited for structural characterization studies [8] [12]. Desulfation experiments have demonstrated that removal of the sulfate groups significantly reduces the biological activity of maitotoxin, indicating their critical importance for molecular function [8] [12]. These studies have established that at least one sulfate ester group is essential for maintaining the characteristic biological properties of maitotoxin [12]. Chemical analysis has revealed that the sulfate ester groups are incorporated as disodium salts, contributing to the overall ionic character of the molecule [1] [4]. The negative charges associated with the sulfate groups influence the conformational preferences and membrane-binding properties of maitotoxin [11]. Computational studies have suggested that the sulfate groups are preferentially located on external sites of the folded molecular conformation [11]. Beyond the sulfate ester functionalities, maitotoxin contains a diverse array of functional moieties distributed throughout its structure [5]. The molecule exhibits an amphipathic character, with distinct hydrophilic and hydrophobic regions that contribute to its membrane-active properties [2] [6]. The hydrophilic domain is characterized by the presence of numerous hydroxyl groups and the sulfate ester functionalities [6]. Spectroscopic studies have confirmed the absence of certain functional groups that might be expected in molecules of this size [5] [23]. Carbon-13 nuclear magnetic resonance and infrared spectroscopy have revealed no carbonyl groups, acetal or ketal functionalities, or carbocyclic structures within the maitotoxin framework [5]. This absence of common organic functional groups emphasizes the unique structural nature of the polyether ladder system [5]. Maitotoxin exhibits extraordinary stereochemical complexity, containing ninety-eight defined stereocenters throughout its molecular structure [19]. This remarkable number of chiral centers creates an unprecedented level of stereochemical information that must be precisely controlled during biosynthesis [13]. The stereochemical assignments have been established through extensive nuclear magnetic resonance studies combined with synthetic model compound comparisons [6] [18]. The determination of absolute stereochemistry at each chiral center has required sophisticated analytical approaches involving two-dimensional nuclear magnetic resonance techniques [17] [18]. Extensive NOESY experiments have provided crucial information about spatial relationships between different regions of the molecule [18]. These studies have revealed complex conformational preferences that result from the interplay between multiple stereochemical constraints [18]. Conformational dynamics studies have demonstrated that maitotoxin can adopt different three-dimensional arrangements depending on the solvent environment [11] [18]. In aprotic solvents such as benzene, the molecule preferentially adopts conformations stabilized by intramolecular hydrogen bonding networks [18]. Conversely, in protic solvents like methanol-pyridine mixtures, the molecule exists as equilibrium mixtures of multiple rotameric forms [18]. Molecular mechanics calculations using MM3 force field parameters have provided detailed insights into the conformational preferences of maitotoxin [18]. These computational studies have identified the most stable conformational arrangements and have explained the experimental nuclear magnetic resonance observations [18]. The calculations have revealed that the polyether ladder framework exhibits remarkable conformational rigidity despite its large size [11]. The stereochemical complexity extends to the ring junction stereochemistry throughout the ladder framework [6] [13]. Each ring fusion point represents a critical stereochemical decision that influences the overall molecular shape [18]. Synthetic studies targeting specific ring systems have confirmed the originally assigned stereochemical configurations through direct comparison of carbon-13 nuclear magnetic resonance chemical shifts [6]. Recent computational studies have explored the folding behavior of maitotoxin in different environments [11]. These investigations have identified folded conformations where the molecule adopts compact three-dimensional structures with internal cavities [11]. The folding process involves the formation of hydrogen bonds between flexible regions of the structure [11]. In these folded conformations, the sulfate groups remain localized on external surfaces while creating intramolecular cavities of sufficient size to accommodate metal ions [11]. The conformational dynamics of maitotoxin are influenced by the presence of flexible side chains and the rotational freedom around certain bonds [18]. While the polyether ladder framework provides overall structural rigidity, specific regions of the molecule retain conformational flexibility [11]. This balance between rigidity and flexibility appears to be crucial for the biological activity of the compound [6]. The structural elucidation of maitotoxin has been accompanied by several controversies regarding specific stereochemical assignments and ring junction configurations [13] [14]. The most significant controversy has centered on the stereochemical configuration at the J-K ring junction, specifically at the C51-C52 positions [2] [6]. This controversy arose from biosynthetic considerations and alternative interpretations of spectroscopic data [2]. Andrew Gallimore and Jonathan Spencer questioned the originally assigned structure at the J-K junction based purely on biosynthetic arguments [2]. Their concerns were based on mechanistic considerations of how such a complex polyether framework might be assembled by enzymatic processes [2]. These challenges prompted extensive synthetic and computational studies to resolve the stereochemical ambiguity [6]. The controversy was ultimately addressed through systematic synthesis of large molecular fragments corresponding to different regions of maitotoxin [6]. The synthesis of the GHIJK domain with the originally assigned C51-C52 stereochemical configuration provided compelling evidence for the correct structure [6]. Comparison of carbon-13 nuclear magnetic resonance chemical shifts between the synthetic fragment and natural maitotoxin showed remarkable agreement, supporting the original assignments [6]. Further synthetic studies targeting even larger molecular domains provided additional evidence for the structural assignments [6]. The synthesis of the GHIJKLMNO domain, which encompasses the controversial J-K junction within a larger structural context, yielded carbon-13 nuclear magnetic resonance data that were virtually identical to the corresponding region of natural maitotoxin [6]. These results provided overwhelming evidence for the accuracy of the originally assigned stereochemical configuration [6]. Computational chemistry has played an important role in addressing structural controversies [6] [14]. Density functional theory calculations of carbon-13 nuclear magnetic resonance chemical shifts for different stereochemical possibilities have provided theoretical support for experimental assignments [6]. These computational approaches have become increasingly sophisticated and have helped resolve ambiguities that could not be definitively settled by experimental methods alone [25]. Despite the resolution of major stereochemical controversies, some aspects of maitotoxin structure determination remain challenging [15] [16]. The extreme size and complexity of the molecule continue to present analytical challenges [14]. The limited availability of natural material has constrained the scope of certain structural studies [12] [15]. Recent analytical developments have provided new approaches for structural characterization of maitotoxin and related compounds [15] [16]. High-resolution mass spectrometry combined with tandem mass spectrometry techniques has enabled detailed structural analysis of minute quantities of material [15]. These methods have been particularly valuable for characterizing new maitotoxin analogs and for confirming structural assignments [15] [16]. Maitotoxin represents one of the most structurally complex natural products known to science, with a molecular formula of C₁₆₄H₂₅₆O₆₈S₂ and a molecular weight of 3,422 daltons [1] [2]. This marine polyether toxin, produced by the dinoflagellate Gambierdiscus toxicus, contains 32 fused ether rings, 98 chiral centers, 28 hydroxyl groups, and two sulfate ester groups [3] [4]. Understanding the biosynthetic machinery responsible for assembling this molecular giant has been a significant challenge in marine natural product chemistry. The biosynthesis of maitotoxin follows the polyketide biosynthetic pathway, as demonstrated through stable isotope feeding studies that consistently support the polyketide origin of this compound [5] [6]. Gambierdiscus toxicus and related species employ massive Type I polyketide synthase systems to construct the carbon backbone of maitotoxin through iterative condensation of acetyl and malonyl units [5] [7]. Transcriptomic analyses of maitotoxin-producing Gambierdiscus strains have revealed an extraordinary abundance of polyketide synthase genes. Gambierdiscus australes contains 306 genes involved in polyketide biosynthesis, including 192 ketoacyl synthase transcripts that form five distinct phylogenetic clusters [5] [6]. Similarly, Gambierdiscus belizeanus harbors 74 ketoacyl synthase domains, along with substantial numbers of other essential polyketide synthase domains [5] [7]. Two distinct phylogenetic clusters of ketoacyl synthase sequences are unique to maitotoxin-producing dinoflagellate species, strongly suggesting their direct involvement in maitotoxin biosynthesis [5] [6]. These specialized clusters likely represent the core biosynthetic machinery responsible for assembling the complex polyketide backbone that serves as the precursor to the mature maitotoxin structure. The modular organization of Type I polyketide synthases in Gambierdiscus species differs significantly from bacterial systems. If maitotoxin is produced by modular Type I polyketide synthases, the biosynthetic machinery would require approximately 69 modules to generate the 164-carbon backbone, with each module catalyzing one elongation cycle [6] [8]. This represents one of the most complex polyketide biosynthetic systems characterized to date, rivaling even the massive prymnesin biosynthetic apparatus found in Prymnesium parvum [9]. The formation of maitotoxin's 32 ether rings represents a remarkable feat of enzymatic precision and control. The proposed biosynthetic pathway involves the initial assembly of a polyketide backbone, followed by epoxidation of specific double bonds and subsequent cyclization to form the characteristic ladder-like polyether structure [10] [11]. Epoxidases play a crucial role in the initial stages of ether ring formation by catalyzing the stereospecific oxidation of alkenes in the polyketide precursor to form epoxide intermediates [10] [11]. MonCI, a flavin-dependent monooxygenase from monensin biosynthesis, provides a model for understanding how these enzymes achieve exquisite stereocontrol through preorganization of active site residues that allow only one specific face of the alkene to approach the reactive C(4a)-hydroperoxyflavin moiety [11]. Following epoxidation, specialized epoxide hydrolases catalyze the opening of epoxy bonds and formation of ether rings through nucleophilic cyclization reactions [10]. The specific cyclization mechanisms vary depending on the ring size and position within the polyether ladder: The formation of fused polyether rings in maitotoxin requires successive 6-endo-tet cyclization reactions, which are thermodynamically disfavored and must rely on specialized enzymatic catalysis [10]. These enzymes overcome the unfavorable energetics through precise substrate positioning and stabilization of transition states, similar to the mechanism employed by Lsd19 in lasalocid biosynthesis [10]. Water molecules play a critical role in facilitating the nucleophilic cyclization cascade by serving as both catalyst and conformational stabilizer [10]. The aqueous environment promotes the activity of epoxide hydrolases and helps stabilize the conformation of existing ether rings through hydrogen bonding, creating a template that guides subsequent cyclization events [10]. The production of maitotoxin is subject to complex multilayered regulation involving both genetic and environmental factors. Strain-specific genetic differences represent the primary determinant of toxin production capacity, with some Gambierdiscus toxicus strains producing up to 100-fold more toxin than others [12] [13]. This variation appears to be intrinsically linked to the presence and expression levels of specialized polyketide synthase gene clusters unique to toxin-producing lineages [5] [14]. Environmental stress conditions significantly modulate toxin production through transcriptional regulation of biosynthetic genes [15] [16]. Phosphorus limitation represents a particularly potent inducer of polyketide synthase gene expression, with 16 polyketide synthase genes showing significant upregulation under nutrient-stressed conditions [15]. This stress-response mechanism likely evolved as a defensive strategy, with increased toxin production providing competitive advantages under challenging environmental conditions [16]. Quorum sensing bacteria associated with Gambierdiscus populations exert profound regulatory effects on both algal growth and toxin production [16]. Bacillus anthracis exhibits broad-spectrum growth enhancement effects across multiple Gambierdiscus species while simultaneously modulating toxin synthesis in a concentration-dependent manner [16]. At low bacterial densities, this interaction promotes algal toxicity, whereas higher concentrations primarily enhance growth rates [16]. Epigenetic mechanisms likely play important but poorly understood roles in regulating maitotoxin biosynthesis. DNA methylation patterns can control gene accessibility and expression levels, as demonstrated in plants where methylation of polyketide synthase gene promoters directly influences secondary metabolite production [17] [18]. Histone modifications provide additional layers of transcriptional control, with acetylation and methylation marks determining chromatin structure and gene expression potential [18]. The regulation of maitotoxin biosynthesis appears to integrate multiple environmental and cellular signals through a complex network of transcriptional and post-transcriptional mechanisms. Understanding these regulatory circuits will be essential for predicting toxin production patterns and developing strategies for monitoring and controlling harmful algal blooms in marine ecosystems.

Compound Source Key Features Gambierone Gambierdiscus toxicus Similar polyketide structure; less toxic than maitotoxin Brevetoxins Karenia brevis Potent neurotoxins affecting sodium channels Palytoxin Palythoa spp. Extremely potent; alters sodium/potassium transport Saxitoxins Dinoflagellates (e.g., Alexandrium) Block voltage-gated sodium channels Ecological Origin and Biosynthetic Organisms

Maitotoxin-Producing Species Geographic Distribution Primary Toxin Variants Genome Size Gambierdiscus toxicus Pacific Ocean, Indian Ocean Maitotoxin-1 Not determined Gambierdiscus australes Pacific Ocean Maitotoxin-1, Maitotoxin-3 32.5 ± 3.7 Gbp Gambierdiscus belizeanus Caribbean Sea Maitotoxin-3 35 ± 0.88 Gbp Gambierdiscus excentricus Atlantic Ocean (Canary Islands) Maitotoxin-4 Not determined Gambierdiscus polynesiensis Pacific Ocean (French Polynesia) Multiple variants Not determined Role in Ciguatera Fish Poisoning

Fish Species Commonly Implicated Typical Maitotoxin Content Tissue Distribution Risk Level Barracuda (Sphyraena spp.) High in viscera Concentrated in gut/liver Very High Grouper (Epinephelus spp.) Moderate to High Variable distribution High Moray Eel (Gymnothorax spp.) High in larger specimens Primarily visceral Very High Surgeonfish (Ctenochaetus striatus) Variable Gut and visceral tissues Moderate Sea Bass (Various species) Low to Moderate Concentrated in organs Moderate Molecular Architecture and Polyether Ladder Framework

Structural Parameter Quantity Reference Ether Rings 32 [2] [20] Hydroxyl Groups 28 [2] [20] Methyl Groups 22 [2] [20] Carbon Atoms 164 [1] [19] Molecular Weight (Da) 3425.9 [1] [4] Chiral Centers 98 [19] Sulfate Ester Groups and Functional Moieties

Functional Group Quantity Chemical Significance Reference Sulfate Esters 2 Essential for biological activity [5] [8] Hydroxyl Groups 28 Hydrogen bonding interactions [2] [20] Ether Linkages 32 Structural framework [2] [20] Double Bonds 2 Terminal functionalities [17] Primary Alcohol 1 Terminal functionality [17] Stereochemical Complexity and Conformational Dynamics

Stereochemical Feature Quantity Analytical Method Reference Chiral Centers 98 NMR Analysis [19] Ring Junctions 31 Synthetic Studies [6] Hydrogen Bond Donors 28 Computational Studies [11] Conformational States Multiple MM3 Calculations [18] Controversies in Structural Assignments

Structural Controversy Resolution Method Supporting Evidence Reference J-K Junction Stereochemistry Synthetic Fragment Studies 13C NMR Comparison [6] Overall Stereochemical Assignments Multiple Domain Synthesis Spectroscopic Correlation [6] Ring Junction Configurations Computational Chemistry DFT Calculations [6] [25] Analog Structures HR-MS/MS Analysis Fragmentation Patterns [15] [16] Polyketide Synthase Pathways in Gambierdiscus toxicus

Domain Type G. australes Count G. belizeanus Count Primary Function Ketoacyl Synthase (KS) 88 74 Condensation of acetyl/malonyl units Acyltransferase (AT) 12 10 Loading of acetyl/malonyl substrates Ketoreductase (KR) 15 13 Reduction of β-ketone to hydroxyl Dehydratase (DH) 8 6 Dehydration of β-hydroxyl to alkene Enoyl Reductase (ER) 45 38 Reduction of alkene to alkane Acyl Carrier Protein (ACP) 25 20 Covalent attachment of growing chain Thioesterase (TE) 3 2 Release and cyclization of final product Enzymatic Mechanisms for Ether Ring Formation

Cyclization Type Ring Size Thermodynamic Favorability Required Enzymes Example in Maitotoxin 6-exo-trig 6-membered Favored Epoxidase + Epoxide Hydrolase Terminal rings 5-exo-tet 5-membered Favored Epoxidase + Epoxide Hydrolase Medium rings 6-endo-tet 6-membered Disfavored Specialized Epoxide Hydrolase Fused ladder rings 6-endo-trig 6-membered Variable Epoxidase + Epoxide Hydrolase G-ring formation Genetic and Epigenetic Regulation of Toxin Production

Regulatory Factor Effect on Toxin Production Fold Change Range Evidence Source Strain-specific genetics Determines baseline toxin capacity 100x variation Holmes et al. 1991 [12] Environmental stress response Increases toxin synthesis 2-5x increase Morton et al. 1993 [13] Nutrient limitation (phosphorus) Upregulates PKS gene expression 16x upregulation Zhang et al. 2023 [15] Quorum sensing bacteria Modulates growth and toxicity 2-10x variation Wang et al. 2018 [16]

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Ciguatera fish poisoning (CFP), which is the most commonly reported marine toxin disease in the world, is caused by consumption of contaminated coral reef fishes such as barracuda, grouper, and snapper. It is estimated that approximately 25,000 people are affected annually by ciguatoxins and CFP is regarded as a world health problem.

The ciguatoxins are a family of heat-stable, lipid-soluble, highly oxygenated, cyclic polyether molecules with a structural framework reminiscent of the brevetoxins, and more than 20 toxins may be involved in ciguatera fish poisoning (CFP). ... Ciguatoxin and maitotoxin are the two most common toxins associated with CFP ...

Analytic Laboratory Methods

Dates

Explore Compound Types